molecular formula C16H13ClN2O2 B11179721 N-(3-chloro-4-cyanophenyl)-4-ethoxybenzamide

N-(3-chloro-4-cyanophenyl)-4-ethoxybenzamide

Cat. No.: B11179721
M. Wt: 300.74 g/mol
InChI Key: CXGDFPSXDNTUJP-UHFFFAOYSA-N
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Description

N-(3-chloro-4-cyanophenyl)-4-ethoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro and cyano group on the phenyl ring and an ethoxy group on the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-cyanophenyl)-4-ethoxybenzamide typically involves the reaction of 3-chloro-4-cyanophenylamine with 4-ethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using larger reactors and continuous flow systems. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. The purification of the compound is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-cyanophenyl)-4-ethoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products

    Substitution: N-(3-amino-4-cyanophenyl)-4-ethoxybenzamide.

    Reduction: N-(3-chloro-4-aminophenyl)-4-ethoxybenzamide.

    Oxidation: N-(3-chloro-4-cyanophenyl)-4-carboxybenzamide.

Scientific Research Applications

N-(3-chloro-4-cyanophenyl)-4-ethoxybenzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or receptor binding.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of agrochemicals or dyes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-cyanophenyl)-4-ethoxybenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular receptor or enzyme, thereby modulating its activity. The presence of the chloro and cyano groups can enhance its binding affinity and specificity. The ethoxy group may influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-cyanophenyl)cyclopropanecarboxamide
  • 4-cyanophenyl N-(3-chloro-4-methylphenyl)carbamate

Uniqueness

N-(3-chloro-4-cyanophenyl)-4-ethoxybenzamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and physical properties. This makes it distinct from other similar compounds that may lack this functional group. The combination of the chloro, cyano, and ethoxy groups provides a unique set of properties that can be exploited in various applications.

Properties

Molecular Formula

C16H13ClN2O2

Molecular Weight

300.74 g/mol

IUPAC Name

N-(3-chloro-4-cyanophenyl)-4-ethoxybenzamide

InChI

InChI=1S/C16H13ClN2O2/c1-2-21-14-7-4-11(5-8-14)16(20)19-13-6-3-12(10-18)15(17)9-13/h3-9H,2H2,1H3,(H,19,20)

InChI Key

CXGDFPSXDNTUJP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C#N)Cl

Origin of Product

United States

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